molecular formula C19H21N3O2S B3580129 7-Methyl-2-(4-piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine

7-Methyl-2-(4-piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine

Cat. No.: B3580129
M. Wt: 355.5 g/mol
InChI Key: BDTYJKUCEQNPDK-UHFFFAOYSA-N
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Description

7-Methyl-2-(4-piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its valuable applications in organic synthesis and pharmaceutical chemistry due to its unique structural characteristics .

Future Directions

Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridines are being explored for their potential in this area . This suggests that “7-methyl-2-[4-(1-piperidinylsulfonyl)phenyl]imidazo[1,2-a]pyridine” and similar compounds may have promising future applications in medicinal chemistry.

Mechanism of Action

Target of Action

The compound “7-methyl-2-[4-(1-piperidinylsulfonyl)phenyl]imidazo[1,2-a]pyridine” belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Therefore, the primary targets of this compound could be the bacterial cells causing tuberculosis.

Mode of Action

Imidazo[1,2-a]pyridines generally interact with their targets by binding to specific receptors or enzymes, thereby inhibiting their function . The compound’s interaction with its targets leads to changes in the biochemical processes of the target cells, resulting in their death or inhibition of growth .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the life cycle of the tuberculosis bacteria. By inhibiting specific enzymes or receptors, the compound disrupts essential processes such as cell wall synthesis, protein synthesis, or DNA replication within the bacteria . The downstream effects include the death of the bacteria or inhibition of their growth and multiplication .

Result of Action

The result of the compound’s action is the inhibition of growth or death of the tuberculosis bacteria . This leads to a decrease in the bacterial load in the body, thereby alleviating the symptoms of tuberculosis .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include the pH of the environment, presence of other drugs or substances, and the physiological state of the target cells. For instance, the compound’s efficacy might be reduced in the presence of drug-resistant strains of tuberculosis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridines, including 7-Methyl-2-(4-piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine, can be achieved through various methods such as condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods often involve the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-(4-piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.

Scientific Research Applications

7-Methyl-2-(4-piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Methyl-2-(4-piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

7-methyl-2-(4-piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-15-9-12-21-14-18(20-19(21)13-15)16-5-7-17(8-6-16)25(23,24)22-10-3-2-4-11-22/h5-9,12-14H,2-4,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTYJKUCEQNPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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